tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes substitution reactions, particularly in the context of click chemistry. It is known to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Common Reagents and Conditions:
Reagents: Copper(I) catalysts, azides, alkynes.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various chemical biology applications .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a ligand in CuAAC reactions, which are widely employed for the synthesis of complex molecules, including pharmaceuticals and polymers .
Biology and Medicine: In biological and medical research, the compound’s ability to form stable triazole linkages makes it useful for bioconjugation, labeling, and imaging studies .
Industry: In industrial applications, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate exerts its effects is primarily through its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form triazole rings . This process is highly efficient and biocompatible, making it suitable for various applications in chemical biology .
Comparison with Similar Compounds
BTTAA: Another water-soluble ligand for CuAAC, known for its fast reaction rates and low cytotoxicity.
Uniqueness: tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate stands out due to its water solubility and biocompatibility, which make it particularly useful for in vivo applications and bioconjugation studies .
Properties
IUPAC Name |
tert-butyl 4-[2-[[3-methyl-1-(triazol-1-yl)butan-2-yl]amino]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O3/c1-14(2)16(13-24-11-8-20-22-24)21-17(25)12-15-6-9-23(10-7-15)18(26)27-19(3,4)5/h8,11,14-16H,6-7,9-10,12-13H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYXOLZLXZBXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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